3,4-Bis(benzyloxy)phenyl formate
Description
Structure
3D Structure
Properties
IUPAC Name |
[3,4-bis(phenylmethoxy)phenyl] formate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H18O4/c22-16-25-19-11-12-20(23-14-17-7-3-1-4-8-17)21(13-19)24-15-18-9-5-2-6-10-18/h1-13,16H,14-15H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NPTJCHCMEQXFNC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC2=C(C=C(C=C2)OC=O)OCC3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H18O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Reactivity and Transformational Chemistry of 3,4 Bis Benzyloxy Phenyl Formate
Reactions at the Formate (B1220265) Ester Moiety
The formate ester group in 3,4-bis(benzyloxy)phenyl formate is a key site for various chemical reactions, including hydrolysis, reduction, and radical-mediated transformations.
Hydrolytic Stability and Hydrolysis Mechanisms
The hydrolysis of aryl formates, such as this compound, can proceed through different mechanisms depending on the pH of the medium. viu.ca In acidic conditions, the reaction is thought to follow an A-1 mechanism, involving the formation of an alkoxycarbonium ion in the rate-determining step. rsc.org Under neutral or basic conditions, a B-AC-2 mechanism, which involves the nucleophilic attack of a water molecule or hydroxide (B78521) ion on the carbonyl carbon, is generally observed. rsc.org
| Condition | Proposed Mechanism | Key Features |
| Acidic (pH < 2.5) | A-AC-1 | Protonation of the carbonyl oxygen followed by unimolecular C-O bond cleavage. |
| Neutral (pH 2.5-8.8) | B-AC-2 / General Base Catalysis | Nucleophilic attack of water on the carbonyl carbon, possibly assisted by a general base. rsc.org |
| Basic (pH > 8.8) | B-AC-2 | Direct nucleophilic attack of hydroxide ion on the carbonyl carbon. rsc.org |
Reductive Transformations
The formate ester moiety can undergo reductive cleavage, although this is less common than the reduction of other ester types. Aryl formates can be decomposed to generate carbon monoxide (CO) in the presence of suitable catalysts, which can then act as a reductant in subsequent reactions. unimi.it For example, phenyl formate has been used as a CO surrogate for the reductive cyclization of nitro compounds. unimi.it This suggests that under specific catalytic conditions, the formate group of this compound could serve as an in-situ source of a reducing agent.
Direct reductive cleavage of the C-O bond of aryl ethers has been achieved using transition-metal-free protocols, for instance, with triethylsilane and a base. rsc.org While this applies to the ether linkages, similar conditions could potentially lead to the reduction of the formate ester. Nickel-catalyzed reductive cleavage of the C-O bonds of aryl ethers has also been reported, where the alkoxy group itself can act as an internal reductant, a process that might be adaptable to the formate ester under specific conditions. rsc.org
| Reaction Type | Reagents/Conditions | Potential Products |
| CO Generation | Palladium or Ruthenium catalysts, weak base | 3,4-Bis(benzyloxy)phenol, Carbon Monoxide |
| Reductive Cleavage | Triethylsilane, base | 3,4-Bis(benzyloxy)phenol, Formaldehyde derivatives |
| Nickel-Catalyzed Reduction | Nickel catalyst, internal reductant (from alkoxy group) | 3,4-Bis(benzyloxy)phenol |
Intermolecular Radical Reactions and Reaction Kinetics
The formate group can participate in radical reactions. The formyloxyl radical, which can be generated from a formate ion, is known to be involved in C-H bond activation and can react with various substrates. rsc.org Studies on the cation radicals of methyl and ethyl formates have shown that these species can undergo dissociation and rearrangement reactions. acs.org While specific studies on the intermolecular radical reactions of this compound are not documented, it is plausible that under radical-generating conditions, such as γ-irradiation or with chemical initiators, the formate moiety could lead to the formation of radical intermediates.
Recent research has also demonstrated the use of methyl formate as a source for the methoxycarbonyl radical in the radical carbonylation of alkenes. acs.org This suggests that formate esters can be precursors to carbonyl-centered radicals. The kinetics of such radical reactions would be highly dependent on the specific reaction conditions, including the method of radical generation, the solvent, and the temperature.
| Radical Species | Generation Method | Potential Reactivity |
| Formyloxyl Radical | Electrochemical oxidation of a formate ion | C-H bond activation, addition to unsaturated systems. rsc.org |
| Formate Cation Radical | γ-irradiation in a suitable matrix | Dissociation and rearrangement. acs.org |
| Carbonyl-centered Radicals | Peroxide-induced decomposition | Addition to alkenes and other radical traps. acs.org |
Selective Deprotection of Benzyloxy Ether Groups
The benzyloxy groups in this compound are common protecting groups for phenols. Their removal is a crucial step in many synthetic sequences, and various methods have been developed for their selective cleavage.
Catalytic Hydrogenation and Transfer Hydrogenation
Catalytic hydrogenation is a standard method for the deprotection of benzyl (B1604629) ethers. organic-chemistry.org The reaction is typically carried out using a palladium catalyst (e.g., Pd/C) and hydrogen gas. jk-sci.com This method is generally efficient and clean, yielding the deprotected phenol (B47542) and toluene (B28343) as a byproduct. organic-chemistry.org
Transfer hydrogenation offers a milder and often safer alternative to using high-pressure hydrogen gas. organic-chemistry.org In this method, a hydrogen donor molecule is used in the presence of a catalyst. Common hydrogen donors include formic acid, ammonium (B1175870) formate, and 1,4-cyclohexadiene (B1204751). jk-sci.comorganic-chemistry.org The use of formic acid with a palladium catalyst provides a rapid method for the removal of O-benzyl groups. organic-chemistry.org It has been noted that selective deprotection of N-benzylamines in the presence of benzyl ethers can be achieved using catalytic transfer hydrogenation with 1,4-cyclohexadiene as the hydrogen donor. lookchem.com This highlights the potential for chemoselectivity in complex molecules.
| Method | Catalyst | Hydrogen Source | Typical Solvents | Key Features |
| Catalytic Hydrogenation | 10% Pd/C | H₂ gas | Ethanol, Methanol (B129727), THF | Efficient cleavage to phenol and toluene. jk-sci.com |
| Transfer Hydrogenation | 10% Pd/C | Formic Acid | Methanol, Ethanol | Rapid deprotection under mild conditions. organic-chemistry.org |
| Transfer Hydrogenation | 10% Pd/C | 1,4-Cyclohexadiene | Ethanol, Acetic Acid | High selectivity possible. lookchem.com |
Oxidative Cleavage Strategies
Oxidative methods provide an alternative to reductive deprotection, which can be particularly useful when other functional groups in the molecule are sensitive to reduction. Reagents such as 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (B29006) (DDQ) and ceric ammonium nitrate (B79036) (CAN) are commonly employed for the cleavage of benzyl ethers, particularly those with electron-donating substituents on the aromatic ring like p-methoxybenzyl (PMB) ethers. nih.gov
While simple benzyl ethers react more slowly with these reagents than PMB ethers, their cleavage can be achieved. nih.gov Visible-light-mediated oxidative debenzylation using DDQ as a photooxidant has been developed as a mild method to cleave benzyl ethers in the presence of sensitive functional groups like azides and alkenes. acs.orgacs.org Another approach involves the use of oxoammonium salts, such as 4-acetamido-2,2,6,6-tetramethylpiperidine-1-oxoammonium tetrafluoroborate, which can oxidatively cleave benzylic ethers at room temperature. organic-chemistry.org The mechanism is believed to involve a hydride transfer from the benzylic carbon to the oxoammonium cation. organic-chemistry.org
| Reagent | Conditions | Mechanism | Selectivity |
| DDQ | CH₂Cl₂/H₂O | Oxidative | More reactive for electron-rich benzyl ethers. nih.gov |
| DDQ / Visible Light | CH₂Cl₂/H₂O, 525 nm irradiation | Photo-oxidative | Tolerates alkenes and azides. acs.orgacs.org |
| Oxoammonium Salt | Wet Acetonitrile, room temperature | Hydride Transfer | p-Methoxybenzyl ethers react faster than p-nitrobenzyl ethers. organic-chemistry.org |
Acid-Mediated Deprotection Mechanisms
The removal of the benzyl ether protecting groups from the 3,4-bis(benzyloxy)phenyl moiety is a critical transformation, often accomplished under acidic conditions. The mechanism of this deprotection can proceed through several pathways, depending on the specific acid and reaction conditions employed.
Strong Brønsted acids can protonate the ether oxygen, making the benzyl group a better leaving group. The resulting benzylic carbocation is stabilized by the phenyl ring, facilitating its departure. Subsequent attack by a nucleophile present in the reaction medium on the benzylic carbon or loss of a proton from the benzyl group completes the cleavage. However, this method is often harsh and can be unsuitable for substrates with other acid-sensitive functional groups. organic-chemistry.org
Lewis acids offer an alternative and often milder approach to benzyl ether cleavage. Boron trichloride (B1173362) (BCl₃) is a particularly effective reagent for the deprotection of phenolic benzyl ethers. The mechanism involves the coordination of the Lewis acid to the ether oxygen, followed by intramolecular delivery of a chloride ion to the benzylic carbon, leading to the formation of benzyl chloride and a borate (B1201080) ester, which is subsequently hydrolyzed to yield the free phenol. The use of cation scavengers, such as pentamethylbenzene, can enhance the efficiency of this process by trapping the liberated benzyl cation. orgsyn.org
Another common method for benzyl ether deprotection is catalytic hydrogenolysis, which involves the use of a palladium catalyst on a carbon support (Pd/C) and a source of hydrogen. While this is typically a neutral process, the addition of an acid can sometimes facilitate the reaction, particularly in cases where the substrate contains basic nitrogen atoms that can poison the catalyst. nih.gov In the context of this compound, the formate group would likely be sensitive to the conditions required for catalytic hydrogenolysis, potentially leading to its concomitant cleavage.
The table below summarizes various acid-mediated deprotection methods applicable to benzyl ethers, which are relevant to the deprotection of this compound.
| Reagent/System | Conditions | Mechanism | Selectivity and Notes | Reference |
|---|---|---|---|---|
| Strong Brønsted Acids (e.g., HBr, HI) | High temperature | SN1 or SN2 type cleavage via protonated ether | Harsh conditions, may affect other functional groups. | youtube.com |
| Lewis Acids (e.g., BCl₃, BBr₃) | Low temperature (e.g., -78 °C to rt) | Coordination to ether oxygen, nucleophilic attack by halide | Often highly selective for benzyl ethers over other protecting groups. researchgate.net Can be tuned for selective deprotection of electron-rich benzyl ethers. orgsyn.org | orgsyn.org |
| Pd/C, H₂ (with acid additive) | Room temperature, atmospheric pressure | Hydrogenolysis | Acid additive can prevent catalyst poisoning by basic groups. May also cleave other reducible groups. nih.gov | nih.gov |
Derivatization Pathways and Functional Group Interconversions
The this compound scaffold can be subjected to a variety of derivatization reactions, allowing for the introduction of new functional groups and the construction of more complex molecular architectures. These transformations can target the formate group, the aromatic ring, or occur subsequent to deprotection of the benzyl ethers.
One primary derivatization pathway involves the hydrolysis or transesterification of the formate ester. Basic hydrolysis would yield the corresponding 3,4-bis(benzyloxy)phenol, a key intermediate for further functionalization. This catechol derivative can then undergo reactions such as etherification, esterification, or serve as a ligand for metal complexes. researchgate.net
The aromatic ring itself can be a site for electrophilic aromatic substitution, although the directing effects of the benzyloxy and formate groups would need to be considered. The electron-donating nature of the benzyloxy groups would activate the ring towards substitution, primarily at the positions ortho and para to them.
Furthermore, the core structure of 3,4-bis(benzyloxy)phenyl derivatives is found in a variety of biologically active molecules and synthetic intermediates. For instance, derivatives of 2-(3,4-bis(benzyloxy)phenyl)acetic acid are known. beilstein-journals.org The synthesis of benzothiazole (B30560) derivatives has been reported starting from related 2-aminothiophenol (B119425) and a substituted benzaldehyde, indicating a potential pathway for derivatization of an amino-functionalized version of the title compound. nih.gov Similarly, the formation of salen-type Schiff bases from 3,4-diaminobenzophenone (B196073) highlights another possible derivatization route for an amino-substituted analog. mdpi.comresearchgate.net
The following table outlines potential derivatization pathways for this compound and its derivatives.
| Reaction Type | Reagents and Conditions | Product Type | Potential Application | Reference |
|---|---|---|---|---|
| Formate Ester Hydrolysis | Base (e.g., NaOH, KOH), H₂O/alcohol | 3,4-Bis(benzyloxy)phenol | Intermediate for further functionalization of the phenol. | General knowledge |
| Transesterification | Alcohol, acid or base catalyst | Other Phenyl Esters | Modification of the ester group for altered properties. | General knowledge |
| Electrophilic Aromatic Substitution | e.g., Nitrating or halogenating agents | Substituted this compound | Introduction of new functional groups on the aromatic ring. | General knowledge |
| Formation of Benzothiazoles (from an amino derivative) | 2-Aminothiophenol, oxidizing agent | Benzothiazole Derivatives | Synthesis of biologically active heterocyclic compounds. | nih.gov |
| Formation of Schiff Bases (from an amino derivative) | Aldehyde/Ketone, acid or base catalyst | Schiff Base Derivatives (e.g., Salen-type ligands) | Synthesis of ligands for coordination chemistry and catalysis. | mdpi.comresearchgate.net |
Advanced Spectroscopic and Computational Characterization in Research
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation and Conformation
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural determination of organic molecules. For 3,4-Bis(benzyloxy)phenyl formate (B1220265), both ¹H and ¹³C NMR would provide unambiguous evidence for its structure, confirming the connectivity of the atoms and offering insights into the molecule's conformation in solution.
¹H NMR Spectroscopy: The proton NMR spectrum is expected to show distinct signals for each type of proton in the molecule. The formate proton (O=CH-O) would appear as a unique singlet in the downfield region, typically around 8.0-8.5 ppm, due to the deshielding effect of the adjacent carbonyl and ester oxygen atoms researchgate.net. The protons on the central phenyl ring, being in different chemical environments, would likely appear as a set of coupled multiplets. The proton at the C2 position would be a doublet, the one at C5 a doublet of doublets, and the proton at C6 a doublet. The two benzylic groups would each produce a sharp singlet for the -CH₂- protons, integrating to four protons in total. These signals are typically found in the 5.0-5.2 ppm range. The ten protons of the two terminal phenyl rings of the benzyloxy groups would appear as a complex multiplet in the aromatic region, typically between 7.2 and 7.5 ppm core.ac.uk.
¹³C NMR Spectroscopy: The carbon NMR spectrum provides information on all unique carbon atoms in the molecule. The formate carbonyl carbon (O=C H-O) is expected to have a characteristic chemical shift in the range of 160-165 ppm researchgate.net. The carbons of the central catechol-derived ring would show distinct signals, with the oxygen-substituted carbons (C3 and C4) appearing further downfield than the others. The benzylic carbons (-C H₂-) typically resonate around 70-75 ppm. The carbons of the terminal phenyl rings would show a set of signals in the 127-137 ppm range, with the ipso-carbon (the carbon attached to the -CH₂- group) appearing near 136-137 ppm rsc.org.
Advanced 2D NMR techniques such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) could be employed to definitively assign proton and carbon signals and confirm the connectivity between adjacent protons and between protons and their directly attached carbons, respectively.
Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts (δ) for 3,4-Bis(benzyloxy)phenyl formate Predicted values are based on standard chemical shift ranges for the functional groups.
| Atom/Group | Predicted ¹H NMR Shift (ppm) | Predicted ¹³C NMR Shift (ppm) |
|---|---|---|
| Formyl (O=C H-O) | 8.0 - 8.5 (s, 1H) | 160 - 165 |
| Central Phenyl Ring (C1-C6) | 6.9 - 7.3 (m, 3H) | 115 - 150 |
| Benzylic (-O-C H₂-Ph) | 5.0 - 5.2 (s, 4H) | 70 - 75 |
Vibrational Spectroscopy (Infrared and Raman) for Functional Group Analysis
Vibrational spectroscopy, including both Infrared (IR) and Raman techniques, is instrumental in identifying the functional groups present in a molecule by probing their characteristic vibrational modes.
Infrared (IR) Spectroscopy: The IR spectrum of this compound would be dominated by several key absorption bands. A strong, sharp band corresponding to the C=O stretching vibration of the formate ester group is expected around 1720-1740 cm⁻¹ nist.gov. Another significant feature would be the C-O stretching vibrations. The aryl-O-CH formate linkage would exhibit a strong band around 1150-1200 cm⁻¹, while the C-O-C stretches of the benzyl (B1604629) ether groups would appear in the 1200-1275 cm⁻¹ (asymmetric) and 1000-1100 cm⁻¹ (symmetric) regions nist.gov. Aromatic C=C stretching vibrations would be visible as a series of bands in the 1450-1600 cm⁻¹ region. Aromatic C-H stretching would produce signals just above 3000 cm⁻¹, while aliphatic C-H stretching from the benzylic -CH₂- groups would appear just below 3000 cm⁻¹.
Raman Spectroscopy: Raman spectroscopy provides complementary information to IR. Due to the presence of multiple aromatic rings, the Raman spectrum is expected to show strong signals for the aromatic C=C stretching modes between 1580 and 1620 cm⁻¹ and a ring-breathing mode near 1000 cm⁻¹ complexgenerics.orgdntb.gov.ua. The symmetric stretching of the C-O-C ether linkages would also be Raman active. While the C=O stretch is typically weaker in Raman than in IR, it should still be observable. The non-polar nature of many of the aromatic and C-H bonds makes them well-suited for Raman analysis.
Table 2: Key Expected Vibrational Frequencies (cm⁻¹) for this compound
| Vibrational Mode | Technique | Expected Wavenumber (cm⁻¹) | Intensity |
|---|---|---|---|
| Aromatic C-H Stretch | IR, Raman | 3030 - 3100 | Medium |
| Aliphatic C-H Stretch (-CH₂-) | IR, Raman | 2850 - 2960 | Medium |
| Formate C=O Stretch | IR | 1720 - 1740 | Strong |
| Aromatic C=C Stretch | IR, Raman | 1450 - 1600 | Medium-Strong |
| Asymmetric C-O-C Stretch (Ether) | IR | 1200 - 1275 | Strong |
| Aryl C-O Stretch (Formate) | IR | 1150 - 1200 | Strong |
Mass Spectrometry for Molecular Mass and Fragmentation Analysis
Mass spectrometry (MS) is used to determine the molecular weight of a compound and to gain structural information from its fragmentation patterns. For this compound (C₂₁H₁₈O₄), the calculated molecular weight is approximately 346.12 g/mol .
In a high-resolution mass spectrum (HRMS), the molecular ion peak ([M]⁺) would be observed at an m/z value corresponding to its exact mass, confirming the elemental composition. The fragmentation pattern under electron ionization (EI) can be predicted based on the structure. A primary and highly characteristic fragmentation pathway for benzyl ethers is the cleavage of the C-O bond to form the very stable tropylium (B1234903) cation (C₇H₇⁺) at m/z 91 miamioh.edu. This peak is expected to be the base peak or one of the most intense peaks in the spectrum. Loss of a benzyloxy radical (C₇H₇O•) could also occur. The formate group can fragment through the loss of CO (28 Da) or the formyloxy radical (HCOO•, 45 Da). A general fragmentation scheme would involve initial loss of these small neutral molecules or radicals, followed by further breakdown of the remaining structure.
Table 3: Predicted Key Fragments in the Mass Spectrum of this compound
| m/z Value | Proposed Fragment Ion | Formula | Notes |
|---|---|---|---|
| 346 | Molecular Ion [M]⁺ | [C₂₁H₁₈O₄]⁺ | Confirms molecular weight |
| 91 | Tropylium Cation | [C₇H₇]⁺ | Characteristic fragment of benzyl groups, likely base peak |
| 255 | [M - C₇H₇]⁺ | [C₁₄H₁₁O₄]⁺ | Loss of a benzyl radical |
| 301 | [M - HCOO]⁺ | [C₂₀H₁₇O₂]⁺ | Loss of the formyloxy radical |
Electronic Absorption and Fluorescence Spectroscopy for Aromatic System Probing
UV-Visible absorption and fluorescence spectroscopy are used to study the electronic transitions within a molecule's aromatic and conjugated systems. The presence of three phenyl rings in this compound makes it an active chromophore.
The UV-Vis absorption spectrum is expected to show characteristic absorptions for the substituted benzene (B151609) chromophores. Typically, phenyl rings exhibit a strong absorption band (the E₂ band) around 200-220 nm and a weaker, structured band (the B band) around 250-280 nm, which arises from π→π* transitions researchgate.net. The substitution on the central phenyl ring with oxygen-containing groups is likely to cause a bathochromic (red) shift of these absorption maxima compared to unsubstituted benzene.
Many aromatic compounds are also fluorescent, emitting light after being excited by UV radiation. The extended π-system in this compound suggests it may exhibit fluorescence. A typical fluorescence experiment would involve exciting the molecule at its absorption maximum (λ_max) and recording the emission spectrum at longer wavelengths. The fluorescence properties, including quantum yield and lifetime, would provide information about the molecule's excited state dynamics nih.gov.
Theoretical and Computational Chemistry Approaches
Computational chemistry provides a powerful tool for complementing experimental data, offering insights into molecular geometry, electronic structure, and spectroscopic properties from a theoretical standpoint.
Density Functional Theory (DFT) is a widely used quantum mechanical modeling method to investigate the electronic structure of molecules researchgate.netnih.gov. Using a functional such as B3LYP combined with a basis set like 6-311++G(d,p), the geometry of this compound can be optimized to find its lowest energy conformation nih.govnih.gov. This calculation would provide precise bond lengths, bond angles, and dihedral angles.
Furthermore, DFT calculations can determine the distribution of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). The HOMO-LUMO energy gap is a critical parameter that relates to the molecule's chemical reactivity and kinetic stability, and it can be used to understand the electronic transitions observed in UV-Vis spectroscopy nih.gov. A molecular electrostatic potential (MEP) map can also be generated to visualize the electron density distribution and identify electrophilic and nucleophilic sites within the molecule.
A significant advantage of computational chemistry is its ability to predict spectroscopic data.
NMR Prediction: The Gauge-Independent Atomic Orbital (GIAO) method, typically used in conjunction with DFT, can calculate the magnetic shielding tensors for each nucleus, which can then be converted into predicted ¹H and ¹³C NMR chemical shifts nih.govresearchgate.net. These predicted spectra are invaluable for assigning experimental signals and confirming the structure.
IR Prediction: DFT calculations can compute the harmonic vibrational frequencies of the molecule researchgate.netresearchgate.net. The resulting predicted IR spectrum shows the positions and intensities of the vibrational modes. Although calculated frequencies are often systematically higher than experimental ones, they can be corrected using a scaling factor to achieve excellent agreement with experimental data, aiding in the assignment of complex spectral regions researchgate.net.
UV-Vis Prediction: Time-Dependent DFT (TD-DFT) is the method of choice for calculating the electronic excitation energies and oscillator strengths researchgate.net. This allows for the prediction of the UV-Vis absorption spectrum, providing theoretical support for the experimentally observed λ_max values and helping to assign them to specific electronic transitions (e.g., HOMO→LUMO).
Table 4: Compound Names Mentioned in the Article
| Compound Name |
|---|
| This compound |
| 1,2-bis(benzyloxy)-4-methylbenzene |
Reaction Mechanism Elucidation and Transition State Analysis
Due to the absence of specific studies on the reaction mechanisms of this compound, this section will explore analogous reactions involving similar functional groups, such as the hydrolysis of formate esters and other aromatic esters. The elucidation of reaction mechanisms for such compounds is frequently achieved through a combination of experimental kinetics and computational modeling.
Hydrolysis of Formate Esters:
The hydrolysis of formate esters, a fundamental reaction, can proceed through different mechanisms depending on the pH of the solution. In neutral or acidic conditions, the reaction is often autocatalytic, where the formic acid produced catalyzes further hydrolysis. The generally accepted mechanism for acid-catalyzed ester hydrolysis involves the initial protonation of the carbonyl oxygen, which increases the electrophilicity of the carbonyl carbon. This is followed by the nucleophilic attack of a water molecule to form a tetrahedral intermediate. The final steps involve proton transfer and the elimination of the alcohol, regenerating the acidic catalyst.
Computational studies, often employing Density Functional Theory (DFT), are instrumental in mapping the potential energy surface of these reactions. These studies help in identifying the transition states and intermediates, providing a quantitative picture of the reaction pathway. For instance, in the acid-catalyzed hydrolysis of esters, calculations can determine the activation energy required for the formation of the acylium ion, which is a key reactive intermediate.
Transition State Analysis:
Transition state theory is a cornerstone in understanding the kinetics of chemical reactions. For the hydrolysis of esters, computational analysis of the transition state provides insights into the geometry and energetic barriers of the reaction. For example, in the acid-catalyzed hydrolysis of various esters, the transition state complex's acidity is influenced by electron-withdrawing or donating groups in both the acyl and alkyl moieties.
The vibrational frequency of the carbonyl group in the transition state is a key parameter that can be computationally determined. For the saponification of methyl formate and the methoxide-catalyzed methanolysis of p-bromophenyl benzoate, the carbonyl stretching frequency in the transition state was calculated to be around 1300 ± 100 cm⁻¹. This value is significantly lower than that of the ground-state ester, indicating a weakening of the C=O bond as it progresses towards the tetrahedral intermediate. Such computational data, when correlated with experimental kinetic isotope effects, provides a robust model of the transition state structure.
Representative Data for Analogous Ester Hydrolysis Transition States
| Analogous Ester | Reaction Type | Calculated Carbonyl Frequency in Transition State (cm⁻¹) | Reference |
|---|---|---|---|
| Methyl Formate | Saponification | ~1300 | |
| p-Bromophenyl Benzoate | Methoxide-catalyzed Methanolysis | ~1300 |
Quantitative Structure-Reactivity Relationships (QSAR/QSPR)
Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) studies are computational methodologies that aim to correlate the chemical structure of a compound with its biological activity or physicochemical properties. While no specific QSAR or QSPR studies have been published for this compound, the principles can be applied to this molecule by examining studies on similar aromatic esters and nitroaromatic compounds.
General Principles of QSAR/QSPR for Aromatic Esters:
For a compound like this compound, a QSAR or QSPR model would typically involve the calculation of various molecular descriptors. These descriptors can be categorized as:
Electronic Descriptors: These describe the electronic properties of the molecule, such as the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), dipole moment, and partial charges on atoms. For aromatic compounds, parameters like the energy of the LUMO (ELUMO) and the charges on specific atoms can be crucial in predicting reactivity or toxicity.
Steric Descriptors: These relate to the size and shape of the molecule and include parameters such as molecular volume, surface area, and specific conformational descriptors.
Hydrophobic Descriptors: The partition coefficient (logP) is the most common hydrophobic descriptor and is critical for predicting how a molecule will behave in biological systems.
Topological Descriptors: These are numerical values derived from the graph representation of the molecule and describe the connectivity of atoms.
Application to Analogous Compounds:
In QSAR studies of aromatic compounds, including nitroaromatics, descriptors such as ELUMO and the net atomic charge at specific functional groups have been shown to be important predictors of toxicity. For instance, in a study on dinitro aromatic compounds, ELUMO and the charge on the nitro group were key parameters in the predictive model. Similarly, for aromatic amines, various physicochemical parameters are used to build QSAR models to predict their carcinogenicity.
A hypothetical QSAR study for a series of benzyloxy-substituted phenyl formates would likely reveal correlations between the nature and position of substituents on the phenyl rings and the compound's biological activity or a specific property. For example, the bulky benzyloxy groups in this compound would significantly influence its steric and hydrophobic properties.
Representative Descriptors for a Hypothetical QSAR Model of Aromatic Esters
| Descriptor Type | Example Descriptor | Potential Influence on Reactivity/Property |
|---|---|---|
| Electronic | LUMO Energy (ELUMO) | Relates to the ability to accept electrons, influencing reactivity and toxicity. |
| Electronic | Partial Atomic Charges | Indicates sites susceptible to nucleophilic or electrophilic attack. |
| Steric | Molecular Volume | Affects binding to biological targets and diffusion rates. |
| Hydrophobic | logP | Crucial for membrane permeability and distribution in biological systems. |
| Topological | Wiener Index | Relates to molecular branching and compactness. |
Applications of 3,4 Bis Benzyloxy Phenyl Formate As a Synthetic Intermediate
Precursor in the Synthesis of Natural Products and Analogues
While direct, large-scale application of 3,4-Bis(benzyloxy)phenyl formate (B1220265) in the synthesis of a wide array of natural products is not extensively documented, its structural motif is central to many biologically active molecules. Its role is primarily as a protected form of protocatechuic aldehyde or related catechol structures, which are precursors to numerous natural products. The benzyloxy groups offer stability under various reaction conditions and can be removed later in a synthetic sequence to reveal the free hydroxyl groups, a common feature in natural products like flavonoids, alkaloids, and other polyphenolic compounds.
The synthesis of analogues of natural products often employs building blocks like 3,4-Bis(benzyloxy)phenyl formate to introduce a catechol-like moiety with controlled reactivity. For instance, in the development of androgen receptor antagonists, derivatives of 4-(4-benzoylaminophenoxy)phenol have been synthesized. nih.gov The synthesis of these complex molecules involves the use of precursors like 4-benzyloxyphenol, which highlights the importance of the benzyloxy-protected phenol (B47542) strategy in building structures that mimic or interact with biological systems. nih.gov
Building Block for the Construction of Diverse Heterocyclic Systems
The construction of heterocyclic rings is a cornerstone of medicinal chemistry and materials science. Formyl-containing aromatic compounds are well-established precursors for a variety of heterocyclic systems through condensation and cyclization reactions. eurjchem.com The this compound, possessing a formyl equivalent, can be envisioned as a key starting material for heterocycles that incorporate a protected catechol unit.
The general reactivity of formyl groups allows for their participation in reactions to form systems such as:
Benzoxazines: Through condensation reactions with aminophenols.
Pyrimidines: By reacting with urea (B33335) or guanidine (B92328) derivatives in the presence of a suitable coupling partner.
Imidazoles: Via condensation with 1,2-diamines and an aldehyde.
For example, the synthesis of various heterocycles often starts from vanillin, which shares the 4-hydroxy-3-methoxyphenyl core. frontiersin.org By analogy, this compound provides a route to similar heterocyclic structures where the hydroxyl groups are protected, allowing for selective transformations on other parts of the molecule before deprotection. The synthesis of a pyrimidine-based radioligand, for instance, involved the use of a 4-((4-[18F]Fluorobenzyl)oxy)-3-methoxybenzyl group, demonstrating the utility of benzyl-protected catechol-like structures in complex heterocyclic synthesis. researchgate.net
Intermediate in the Preparation of Advanced Materials and Functional Molecules
The unique electronic and structural properties of the catechol unit make it a desirable component in advanced materials, including polymers, liquid crystals, and functional dyes. The use of protected derivatives like this compound is crucial to incorporate this functionality into larger systems in a controlled manner.
One notable application is in the synthesis of liquid crystals. For example, the calamitic liquid crystal 4-Benzyloxyphenyl 4-[4-(n-dodecyloxy)benzoyloxy]benzoate (BDBB) was prepared using 4-benzyloxyphenol as a key starting material. nih.gov This illustrates how the benzyloxy-protected phenol moiety is used to construct the rigid core of liquid crystalline molecules. The synthesis involves an esterification reaction, where the protected phenol is coupled with a benzoic acid derivative to create the final, complex structure. nih.gov The resulting materials exhibit specific thermodynamic properties that are of interest for display technologies and other optical applications. nih.gov
| Molecule Type | Synthetic Role of Protected Catechol Unit | Potential Application |
| Liquid Crystals | Forms part of the rigid molecular core, influencing mesophase behavior. | Display devices, sensors. |
| Functional Dyes | Acts as an electron-donating group, affecting the absorption and emission spectra. | Organic electronics, imaging. |
| Polymers | Can be incorporated into polymer backbones to impart specific properties like thermal stability or redox activity. | High-performance plastics, membranes. |
Role in Multi-Step Total Synthesis Endeavors
In the context of total synthesis, where the goal is the complete chemical synthesis of a complex natural product from simple precursors, intermediates like this compound play a critical role. The benzyl (B1604629) protecting groups are advantageous because they are stable to a wide range of reagents but can be cleanly removed under specific conditions, typically through catalytic hydrogenation.
This strategy is evident in the synthesis of complex peptides. For instance, in an Umpolung Amide Synthesis, a key intermediate was Benzyl ((R)-2-(4-(benzyloxy)phenyl)-2-((tert-butoxycarbonyl)amino)acetyl)-D-phenylalaninate. orgsyn.org This synthesis showcases the use of a benzyl-protected tyrosine derivative, where the benzyloxy group shields the phenolic hydroxyl during multiple reaction steps. orgsyn.org The robustness of the benzyl ether allows for transformations such as amide bond formation and deprotection of other sensitive groups without affecting the phenol. This strategic use of protection and deprotection is fundamental to the successful execution of long and complex synthetic sequences.
The following table outlines the strategic advantage of using the bis(benzyloxy)phenyl moiety in multi-step synthesis:
| Synthetic Step | Function of Bis(benzyloxy)phenyl Group | Example Reaction Conditions |
| Intermediate Steps | Protection of reactive phenol groups. | Stable to basic, and many acidic and oxidative/reductive conditions. |
| Final Deprotection | Unmasking of catechol unit to yield the final target. | Catalytic hydrogenation (e.g., H₂, Pd/C). |
Future Research Directions and Emerging Paradigms
Development of More Sustainable and Green Synthesis Protocols
The current reported synthesis of 3,4-Bis(benzyloxy)phenyl formate (B1220265) involves the Baeyer-Villiger oxidation of 3,4-bis(benzyloxy)benzaldehyde using meta-chloroperoxybenzoic acid (m-CPBA) in dichloromethane, followed by purification. nih.govresearchgate.net While effective, this method utilizes chlorinated solvents and a stoichiometric, potentially hazardous peracid, highlighting the need for more environmentally benign alternatives. Future research should focus on developing greener protocols.
One promising avenue is the use of hydrogen peroxide as a green oxidant in the Baeyer-Villiger oxidation. organic-chemistry.org This could be combined with a Lewis acid or an organocatalyst to promote the reaction, potentially in a greener solvent like a lower alcohol or even water. organic-chemistry.org Another approach is the direct formylation of 3,4-bis(benzyloxy)phenol. While direct formylation of phenols can be challenging, several greener methods have been developed for simpler phenols that could be adapted. researchgate.net These include using CO2 as a carbon source in a catalyst-free N-formylation system, which could potentially be adapted for O-formylation. nih.gov The use of green solvents in carbonylation reactions is also a growing field of interest. rsc.org
Furthermore, catalyst-free methods for the synthesis of phenolic esters under solvent-free conditions by controlling temperature could be explored for their applicability to 3,4-Bis(benzyloxy)phenyl formate. The development of such protocols would not only reduce the environmental impact but also potentially improve the safety and cost-effectiveness of the synthesis.
Table 1: Comparison of Current and Potential Green Synthesis Protocols for this compound
| Feature | Current Protocol | Potential Green Protocol 1 | Potential Green Protocol 2 |
| Reaction Type | Baeyer-Villiger Oxidation | Catalytic Baeyer-Villiger | Direct Formylation |
| Oxidant/Formylating Agent | m-CPBA | Hydrogen Peroxide | CO2 / Formic Acid |
| Solvent | Dichloromethane | Methanol (B129727) / Water | Solvent-free |
| Catalyst | None | Lewis Acid / Organocatalyst | None / Organocatalyst |
| Sustainability | Low | High | High |
Exploration of Novel Catalytic Systems for Specific Transformations
The development of novel catalytic systems for the synthesis and transformation of this compound is a key area for future research. The existing Baeyer-Villiger oxidation is stoichiometric, but catalytic versions of this reaction are known and could be applied. organic-chemistry.orglscollege.ac.in For instance, selenoxides have been shown to catalyze the Baeyer-Villiger oxidation with hydrogen peroxide. organic-chemistry.org Platinum(II) complexes have also been used to achieve catalytic Baeyer-Villiger reactions. lscollege.ac.in
Enzymatic catalysis offers a highly selective and green alternative. Baeyer-Villiger monooxygenases (BVMOs) are enzymes that can perform this reaction with high chemo-, regio-, and enantioselectivity. lscollege.ac.inwikipedia.orgwur.nl Screening for or engineering a BVMO that can efficiently convert the sterically hindered 3,4-bis(benzyloxy)benzaldehyde would be a significant advancement. wur.nl
For the direct formylation of 3,4-bis(benzyloxy)phenol, various catalytic systems could be explored. Ammonium (B1175870) acetate (B1210297) has been used as a metal-free catalyst for the formylation of phenols with paraformaldehyde. sioc-journal.cn Ruthenium complexes have been developed for the N-formylation of amines using methanol as a formyl source, a strategy that could potentially be adapted for O-formylation. organic-chemistry.org
Advanced Mechanistic Investigations and Computational Modeling
A deeper understanding of the reaction mechanisms involved in the synthesis and potential transformations of this compound is crucial for optimizing existing methods and designing new ones. The mechanism of the Baeyer-Villiger oxidation is well-established in general terms, proceeding through a Criegee intermediate. wikipedia.orgyoutube.com However, the specific migratory aptitude of the 3,4-bis(benzyloxy)phenyl group versus the hydride in the corresponding aldehyde has not been experimentally or computationally studied in detail.
Computational chemistry methods, such as density functional theory (DFT), can be employed to model the transition states of the Baeyer-Villiger oxidation of 3,4-bis(benzyloxy)benzaldehyde. researchgate.netresearchgate.net This would provide insights into the electronic and steric factors governing the regioselectivity of the reaction. Such studies could compare the migration of the aryl group versus the hydride and elucidate the role of the benzyloxy substituents. youtube.com
Furthermore, computational modeling could be used to explore the reaction pathways of potential catalytic systems. For instance, the interaction of the substrate with the active site of a Baeyer-Villiger monooxygenase or a synthetic catalyst could be modeled to understand the basis of its selectivity and to guide catalyst design. wur.nl
Table 2: Key Mechanistic Questions for Future Investigation
| Research Question | Proposed Methodology | Expected Outcome |
| Migratory aptitude in the Baeyer-Villiger oxidation of 3,4-bis(benzyloxy)benzaldehyde | DFT calculations of transition state energies | Quantitative prediction of regioselectivity and understanding of electronic/steric effects. |
| Role of the benzyloxy groups in the reaction mechanism | Comparative computational studies with and without benzyl (B1604629) protection | Elucidation of the electronic influence of the protecting groups on reaction rates and selectivity. |
| Interaction with novel catalytic systems | Molecular docking and QM/MM simulations | Identification of key binding interactions and rational design of improved catalysts. |
Design and Synthesis of Chemically Modified Analogues for Methodological Studies
The synthesis of chemically modified analogues of this compound would open up avenues for various methodological studies. The formate ester functionality, combined with the protected catechol core, makes this scaffold a versatile platform for developing new chemical probes, protecting groups, or reagents.
One area of exploration could be the synthesis of analogues with different protecting groups on the catechol oxygen atoms. Replacing the benzyl groups with other protecting groups that can be removed under different conditions (e.g., silyl (B83357) ethers, acetals) would enhance the synthetic utility of these compounds. nih.gov This would allow for orthogonal deprotection strategies in complex molecule synthesis.
Another direction is the introduction of functional groups onto the phenyl ring or the benzyl protecting groups. For example, incorporating fluorescent tags or reactive handles for bioconjugation could lead to the development of novel chemical probes. The synthesis of analogues with varied electronic properties on the phenyl ring (by introducing electron-donating or electron-withdrawing substituents) could be used to systematically study the electronic effects on the reactivity of the formate ester.
Finally, the formate group itself could be replaced with other acyl groups to create a library of 3,4-bis(benzyloxy)phenyl esters. These could be used in methodological studies to investigate the influence of the acyl group on reaction rates and selectivities in various transformations.
Q & A
Q. What are the optimal synthetic routes for 3,4-Bis(benzyloxy)phenyl formate, and how can reaction conditions be optimized for yield?
- Methodological Answer : A two-step approach is typically employed:
Benzyloxy Protection : React 3,4-dihydroxyphenol with benzyl bromide (2.2 equiv.) in DMF using K₂CO₃ (3.0 equiv.) at 60°C for 24 hours to introduce benzyloxy groups .
Formate Esterification : Treat the resulting 3,4-bis(benzyloxy)phenol with formic acid derivatives (e.g., formyl chloride) under anhydrous conditions with pyridine as a base. Monitor via TLC (hexane/EtOAc 4:1) to optimize reaction time and minimize hydrolysis .
Key Considerations :
- Excess benzyl bromide ensures complete protection of hydroxyl groups.
- Anhydrous conditions are critical during formylation to avoid side reactions.
Q. What spectroscopic techniques are most effective for characterizing this compound, and what key spectral features should researchers monitor?
- Methodological Answer :
- ¹H NMR : Expect signals for benzyloxy protons (δ 5.10–5.20 ppm, singlet) and formate proton (δ 8.10–8.30 ppm). Aromatic protons appear as doublets (δ 6.70–7.50 ppm) .
- ¹³C NMR : The formate carbonyl resonates at δ 160–165 ppm, while benzyloxy carbons appear at δ 70–75 ppm .
- Mass Spectrometry (ESI+) : Look for [M+Na]⁺ peaks (expected m/z ~380–400, depending on isotopic pattern).
Validation : Compare with synthesized intermediates (e.g., 3,4-bis(benzyloxy)phenol) to confirm esterification .
Q. How does the presence of benzyloxy groups influence the stability of this compound under various storage conditions?
- Methodological Answer :
- Stability Profile :
| Condition | Stability Outcome | Reference |
|---|---|---|
| Ambient temperature | Stable for ≥6 months if anhydrous | |
| Light exposure | Gradual decomposition (monitor via TLC) | |
| Humidity | Hydrolysis to 3,4-bis(benzyloxy)phenol |
- Best Practices : Store in sealed containers under inert gas (N₂/Ar) at –20°C.
Advanced Research Questions
Q. What strategies can resolve contradictions in reported synthetic yields for 3,4-Bis(benzyloxy)phenyl derivatives, particularly regarding protecting group compatibility?
- Methodological Answer :
- Common Issues : Competing side reactions (e.g., over-alkylation, hydrolysis) during benzyloxy protection.
- Solutions :
Use controlled stoichiometry (benzyl bromide:phenol = 2.2:1) to minimize di-benzylation byproducts .
Employ microwave-assisted synthesis to reduce reaction time and improve regioselectivity .
- Case Study : Incomplete protection due to steric hindrance can be mitigated by switching to bulkier bases (e.g., DBU) .
Q. How can computational methods predict the reactivity of this compound in nucleophilic substitution reactions?
- Methodological Answer :
- DFT Calculations : Model the electron-withdrawing effect of the formate group on the aromatic ring. The para-position to the formate is more electrophilic, favoring nucleophilic attack .
- Experimental Validation : Compare predicted reactivity with observed products (e.g., substitution with amines or thiols under basic conditions) .
Example : Reaction with Lawesson’s reagent converts the formate to a thioester, confirmed by ³¹P NMR .
Q. What role does this compound play in the synthesis of bioactive molecules, and how can its reactivity be tailored for specific targets?
- Methodological Answer :
- Applications :
- Drug Delivery : The benzyloxy groups enhance lipophilicity, facilitating membrane penetration in prodrug designs .
- Enzyme Inhibitors : Used as a scaffold in metalloenzyme inhibitors (e.g., E. coli methionine aminopeptidase) via Suzuki coupling with boronic acids .
- Tailoring Reactivity :
- Hydrogenolysis : Remove benzyl groups under H₂/Pd-C to expose hydroxyls for further functionalization .
- Cross-Coupling : Utilize the formate as a directing group in Pd-catalyzed C–H activation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
